molecular formula C10H9N3S B1483471 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098039-03-1

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1483471
CAS No.: 2098039-03-1
M. Wt: 203.27 g/mol
InChI Key: MNYNJKPYUYETAF-UHFFFAOYSA-N
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Description

“1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of the carbonitrile group (-C≡N) suggests that this compound might have some interesting chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings, as well as the carbonitrile group. The nitrogen atoms in the pyrazole ring, the sulfur atom in the thiophene ring, and the carbonitrile group are all potential sites for reactions .

Scientific Research Applications

Synthesis and Characterization

  • Novel Pyrazole Derivatives Synthesis : A study by McFadden and Huppatz (1991) explored the synthesis of novel pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones, providing a mild condition route that may yield compounds with interesting biological properties (McFadden & Huppatz, 1991).

  • Schiff Bases Synthesis : Puthran et al. (2019) synthesized novel Schiff bases using a derivative of 1,3-disubstituted pyrazole-4-carboxaldehyde, demonstrating their potential antimicrobial activity (Puthran et al., 2019).

  • Pyrazole Derivatives Synthesis : Ali et al. (2016) developed new pyrazole, pyrimidine, and azolopyrimidine derivatives, expanding the range of potential applications for these compounds (Ali et al., 2016).

Biological Activities

  • Anticancer Properties : Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).

  • Antibacterial and Antitumor Activities : Elewa et al. (2021) explored the synthesis of pyridines from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, assessing their antibacterial and antitumor activities (Elewa et al., 2021).

  • Corrosion Inhibition : Motawea and Abdelaziz (2015) found that certain pyrazole derivatives can act as corrosion inhibitors for carbon steel in hydrochloric acid solutions, indicating their potential industrial applications (Motawea & Abdelaziz, 2015).

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound can bind to various proteins, altering their conformation and activity, which can influence cellular processes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors such as nuclear factor kappa B, leading to changes in the expression of genes involved in inflammation and immune responses. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of enzymes . This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. This compound can also modulate the activity of signaling proteins, such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. The extent of these effects can diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects become more pronounced, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux of this compound can influence the levels of other metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . This compound can interact with transporters and binding proteins, facilitating its uptake and distribution. Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

Properties

IUPAC Name

2-ethyl-5-thiophen-2-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-2-13-8(7-11)6-9(12-13)10-4-3-5-14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYNJKPYUYETAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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